N-benzyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852372-67-9
Cat. No.: VC7220577
Molecular Formula: C20H17N5OS
Molecular Weight: 375.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852372-67-9 |
|---|---|
| Molecular Formula | C20H17N5OS |
| Molecular Weight | 375.45 |
| IUPAC Name | N-benzyl-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H17N5OS/c26-18(21-13-15-7-3-1-4-8-15)14-27-19-12-11-17-22-23-20(25(17)24-19)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,26) |
| Standard InChI Key | PFODTKYPFMPBIP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three key components:
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A triazolopyridazine core, which combines a triazole ring (a five-membered ring with three nitrogen atoms) fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms). This framework is known for its electronic stability and capacity for π-π stacking interactions .
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A thioacetamide linker (–S–CH2–CO–NH–), which connects the triazolopyridazine system to a benzyl group. The sulfur atom in this linker may enhance binding affinity to biological targets through hydrophobic interactions .
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A benzyl group attached via the thioacetamide moiety, introducing aromatic bulk that could influence pharmacokinetic properties such as membrane permeability.
The molecular formula is C21H17N5OS, with a molecular weight of 387.46 g/mol. Key structural data, inferred from analogs, include:
| Property | Value/Description |
|---|---|
| X-ray Diffraction | Planar triazolopyridazine core |
| Tautomerism | Possible due to NH groups in triazole |
| Solubility | Low aqueous solubility (common in aromatic heterocycles) |
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of N-benzyl-2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)thio)acetamide likely follows a multi-step protocol analogous to related triazolopyridazine derivatives :
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Formation of Triazolopyridazine Core:
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Introduction of Thioacetamide Linker:
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Final Coupling:
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Amidation of the thioacetate intermediate with benzylamine.
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Biological Activity and Mechanism of Action
Antibacterial Activity
While direct data on this compound are unavailable, thioacetamide-triazoles with similar architectures demonstrate Gram-negative antibacterial activity. Key mechanisms include:
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Cysteine Synthase A (CysK) Activation: The thioacetamide linker is metabolized to reactive intermediates that disrupt folate biosynthesis .
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Minimum Inhibitory Concentration (MIC): Analogous compounds exhibit MICs of 2–8 µg/mL against Escherichia coli .
Structure–Activity Relationship (SAR) Insights
Impact of Substituents
Comparative analysis of triazolopyridazine-thioacetamide analogs reveals:
Role of the Triazole NH Group
The NH group in the triazole ring is critical for hydrogen bonding with biological targets, such as dihydrofolate reductase (DHFR). Methylation abolishes activity, underscoring its importance .
Pharmacokinetic and Toxicity Profile
Absorption and Distribution
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LogP: Predicted ~3.1 (moderate lipophilicity).
Metabolic Pathways
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Primary Route: Hepatic oxidation of the benzyl group to benzoic acid derivatives.
Toxicity Considerations
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Acute Toxicity (LD50): Estimated >500 mg/kg in rodents (based on analogs).
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Genotoxicity: Negative in Ames tests for related compounds .
Applications in Drug Discovery
Anticonvulsant Development
The compound’s GABAergic modulation potential positions it as a candidate for refractory epilepsy treatment. Structural optimizations could enhance selectivity for neuronal voltage-gated sodium channels.
Antibacterial Agents
Its thioacetamide linker and triazolopyridazine core align with scaffolds active against multidrug-resistant Enterobacteriaceae. Further optimization could improve potency against Pseudomonas aeruginosa .
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